2,5-Dimethylbenzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

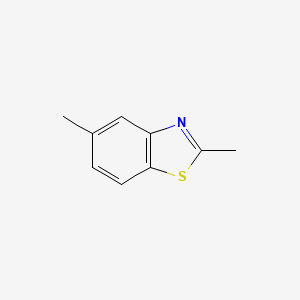

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-6-3-4-9-8(5-6)10-7(2)11-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHANCLXYCNTZMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059121 | |

| Record name | Benzothiazole, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-26-1 | |

| Record name | 2,5-Dimethylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylbenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8YB2EH8TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dimethylbenzothiazole: Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocycle

2,5-Dimethylbenzothiazole is a heterocyclic organic compound featuring a benzene ring fused to a thiazole ring, with methyl groups substituted at the 2 and 5 positions.[1] This scaffold is of significant interest in medicinal and materials chemistry.[2][3] In drug development, the benzothiazole core is recognized as a "privileged structure," appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[3][4][5] Its utility also extends to industrial applications, where it serves as a vulcanization accelerator in the rubber industry and as a stabilizer in plastics.[2] This guide provides a comprehensive overview of its core physical and chemical properties, detailed analytical protocols, and its relevance in modern research.

Molecular Structure and Physicochemical Properties

The unique arrangement of atoms in this compound dictates its chemical behavior and physical characteristics. The fusion of the electron-rich benzene ring with the electron-deficient thiazole ring creates a distinct electronic environment that influences its reactivity and interactions.

Caption: Molecular Structure of this compound.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NS | [1][2][6] |

| Molecular Weight | 163.24 g/mol | [2][6] |

| CAS Number | 95-26-1 | [1][6] |

| Appearance | White to light yellow/orange powder or crystals | [2][7] |

| Melting Point | 36-42 °C | [2][7] |

| Boiling Point | 146 °C at 10 mmHg | [2][7] |

| Flash Point | >110 °C (>230 °F) | [7] |

| pKa | 2.02 ± 0.10 (Predicted) | [7][8] |

| Storage Temperature | 2-30°C |

Spectroscopic and Analytical Characterization

Accurate structural confirmation and purity assessment are paramount in scientific research. Spectroscopic techniques provide a detailed fingerprint of the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework.

-

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the two methyl groups.

-

Aromatic Protons (3H): The protons on the benzene ring will appear in the downfield region (typically δ 7.0-8.0 ppm), exhibiting splitting patterns (doublets, triplets) based on their coupling with adjacent protons.

-

Methyl Protons (6H): Two sharp singlets are expected for the two methyl groups. The C2-methyl protons will likely appear around δ 2.8 ppm, while the C5-methyl protons will be slightly more upfield, around δ 2.5 ppm.[9] This difference is due to the varying electronic environments of the thiazole and benzene portions of the molecule.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will reveal all nine unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups and bond vibrations within the molecule. Key expected absorption bands include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic/methyl): ~2850-3000 cm⁻¹

-

C=N stretching (thiazole ring): ~1615 cm⁻¹[10]

-

C=C stretching (aromatic ring): ~1450-1600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Molecular Ion Peak ([M]⁺): A prominent peak will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight, approximately 163.24.[1]

-

Fragmentation: Common fragmentation patterns for benzothiazoles may involve the loss of methyl groups or cleavage of the thiazole ring.

Chemical Reactivity and Synthesis

Key Reaction Pathways

The reactivity of this compound is governed by the interplay between the aromatic benzene ring and the heterocyclic thiazole ring.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions like nitration or halogenation.[11] The existing methyl group and the fused thiazole ring direct incoming electrophiles, typically to the C4 and C6 positions.

-

Reactivity of the C2-Methyl Group: The methyl group at the C2 position is activated by the adjacent imine bond (C=N). It can be deprotonated by a strong base to form a nucleophilic carbanion, which can then react with various electrophiles. This is a common strategy for elaborating the structure in synthetic schemes.

-

N-Alkylation: The nitrogen atom in the thiazole ring possesses a lone pair of electrons and can act as a nucleophile, reacting with alkyl halides to form quaternary benzothiazolium salts. This modification is often used to alter the solubility and biological activity of the molecule.

Caption: Common synthesis pathway for this compound.

General Synthesis Approach

A prevalent method for synthesizing 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with an aldehyde, ketone, or carboxylic acid derivative.[4][12] For this compound, this typically involves the reaction of 4-methyl-2-aminothiophenol with acetic anhydride or a similar acetylating agent, followed by cyclization.[11]

Applications in Drug Discovery and Development

The benzothiazole scaffold is a cornerstone in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[3]

-

Anticancer Agents: Numerous benzothiazole derivatives have demonstrated potent antitumor activity by targeting various pathways involved in cancer progression.[3][13]

-

Antimicrobial Research: The scaffold is present in compounds developed as antibacterial and antifungal agents, with some showing efficacy against multidrug-resistant strains.[14]

-

Neurodegenerative Diseases: Certain benzothiazole derivatives have been investigated as imaging agents for amyloid-β plaques, which are hallmarks of Alzheimer's disease.[5]

-

Enzyme Inhibition: The structural features of benzothiazoles make them effective inhibitors for various enzymes, a key strategy in treating numerous diseases.[12]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

This protocol outlines the standard procedure for preparing a sample of this compound and acquiring a proton NMR spectrum. This is a foundational experiment for identity confirmation and purity analysis.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

High-quality 5 mm NMR tube

-

Pasteur pipette

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Methodology

-

Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound and place it into a clean, dry vial. b. Using a Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. The CDCl₃ serves as the solvent and its deuterium signal is used for locking the magnetic field. TMS is included as the internal standard (δ 0.0 ppm).[10] c. Gently vortex the sample until the solid is completely dissolved. The solution should be clear and free of particulate matter. d. Carefully transfer the solution into the NMR tube using a clean Pasteur pipette.

-

Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet. b. Lock the spectrometer onto the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp, well-resolved peaks. d. Acquire the ¹H NMR spectrum. Typical acquisition parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect at least 8-16 scans to ensure a good signal-to-noise ratio.

-

Data Processing and Analysis: a. Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum. b. Perform phase correction and baseline correction to ensure the spectrum is properly presented. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative number of protons corresponding to each peak. e. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the peaks to the specific protons in the this compound structure.

Safety and Handling

This compound is classified as harmful if swallowed.[6][15] Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[16]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[16] Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

References

- 1. Benzothiazole, 2,5-dimethyl- [webbook.nist.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. longdom.org [longdom.org]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 6. This compound CAS 95-26-1 | 841567 [merckmillipore.com]

- 7. This compound CAS#: 95-26-1 [m.chemicalbook.com]

- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 9. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 10. benchchem.com [benchchem.com]

- 11. 2,5-Dimethyl-4-nitrobenzo[d]thiazole|CAS 650635-66-8 [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Weight of 2,5-Dimethylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and molecular weight of 2,5-Dimethylbenzothiazole (CAS No. 95-26-1), a heterocyclic compound of interest in various industrial and research applications. This document outlines the fundamental chemical properties, including its molecular formula and exact mass, and delves into the principles and methodologies for its structural elucidation and molecular weight determination. Detailed, field-proven protocols for mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, coupled with an expert analysis of the expected spectral data. This guide is intended to serve as a practical resource for researchers and professionals engaged in the characterization and utilization of benzothiazole derivatives.

Introduction to this compound

This compound is a substituted benzothiazole, a class of bicyclic heterocyclic compounds containing a benzene ring fused to a thiazole ring. The benzothiazole scaffold is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. The addition of two methyl groups to the benzothiazole core at positions 2 and 5 imparts specific physicochemical properties that influence its reactivity, solubility, and potential applications. A thorough understanding of its molecular structure and precise molecular weight is paramount for its unambiguous identification, quality control, and for predicting its behavior in chemical and biological systems.

Molecular Identity and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular formula and weight. These core parameters are the foundation for all subsequent analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₉NS | [1][2] |

| Molecular Weight | 163.24 g/mol | [2] |

| Monoisotopic Mass | 163.045572 g/mol | |

| CAS Number | 95-26-1 | [1] |

| IUPAC Name | 2,5-dimethyl-1,3-benzothiazole | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 36-40 °C | |

| Boiling Point | 146 °C at 10 mmHg |

Elucidation of Molecular Structure

The connectivity of atoms and the overall three-dimensional shape of this compound are determined through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment of each carbon and hydrogen atom.

Molecular Structure of this compound

The structure consists of a benzothiazole core with a methyl group attached to the carbon at position 2 of the thiazole ring and another methyl group at position 5 of the benzene ring.

Caption: Molecular structure of this compound.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the elucidation of the molecular structure.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.

-

¹H NMR Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.

-

Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

-

-

Data Processing and Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Analyze the ¹H NMR spectrum for chemical shifts, integration (relative number of protons), and splitting patterns (multiplicity).

-

Analyze the ¹³C NMR spectrum for the number of signals and their chemical shifts to identify the number of unique carbon environments.

-

Expected NMR Spectral Data and Interpretation

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons will appear in the downfield region (typically 7-8 ppm) and their splitting patterns will be indicative of their positions on the benzene ring. The two methyl groups will each give rise to a singlet in the upfield region (typically 2-3 ppm), with their exact chemical shifts influenced by their position on the benzothiazole ring system.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the range of 110-155 ppm, while the methyl carbons will appear at a much higher field (15-25 ppm). The quaternary carbons (those not bonded to any hydrogen atoms) will typically show weaker signals.

Determination of Molecular Weight

Mass spectrometry is the primary technique for the precise determination of the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.

Experimental Protocol: Mass Spectrometry (MS)

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this compound. In EI, high-energy electrons bombard the sample molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺•).

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

References

An In-Depth Technical Guide to the Spectroscopic Data of 2,5-Dimethylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 2,5-Dimethylbenzothiazole, a heterocyclic compound of interest in various research and development fields. As a Senior Application Scientist, the following sections are designed to offer not just raw data, but also expert insights into the interpretation and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule.

Introduction to this compound and its Spectroscopic Characterization

This compound (C₉H₉NS, CAS No: 95-26-1) is a substituted benzothiazole derivative.[1] The benzothiazole moiety is a crucial pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities.[2][3][4] Accurate and unambiguous characterization of such molecules is paramount in drug discovery and development to ensure identity, purity, and structural integrity. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will delve into the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data of this compound, offering a detailed interpretation grounded in established scientific principles.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the correct assignment of spectroscopic signals. The structure of this compound with the conventional numbering system used for spectral interpretation is presented below.

References

The Solubility Profile of 2,5-Dimethylbenzothiazole: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,5-dimethylbenzothiazole in organic solvents. Recognizing the critical role of solubility in drug development, chemical synthesis, and material science, this document delves into the theoretical underpinnings of this compound's solubility, outlines detailed experimental protocols for its quantitative determination, and discusses its broader implications in research and development. While extensive quantitative solubility data for this compound is not widely published, this guide equips researchers with the foundational knowledge and practical methodologies to ascertain its solubility in relevant solvent systems, thereby facilitating its effective application.

Introduction: The Significance of this compound

This compound is a heterocyclic aromatic compound with a molecular formula of C₉H₉NS and a molecular weight of 163.24 g/mol .[1] Its structure, featuring a fused benzene and thiazole ring system with two methyl substituents, imparts a unique combination of chemical and physical properties. This versatile molecule serves as a key building block in various industrial and pharmaceutical applications.

In the industrial sector, it is utilized as a vulcanization accelerator in the rubber and plastics industries.[2] In the realm of drug discovery and development, the benzothiazole scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Benzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The solubility of this compound is a fundamental parameter that governs its utility in these diverse applications, influencing everything from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute (this compound) and the solvent molecules.[4] The overall process of dissolution can be understood through the interplay of several thermodynamic factors.

2.1. Molecular Structure and Polarity

This compound is a relatively nonpolar molecule. The presence of the aromatic rings and methyl groups contributes to its lipophilic character. The nitrogen and sulfur atoms in the thiazole ring introduce some polarity, but the overall molecule is predominantly hydrophobic. This is supported by its calculated octanol-water partition coefficient (logP) of 2.913, which indicates a preference for a non-aqueous environment.[5] Its calculated water solubility (logWS) is -3.75, further confirming its low affinity for water.[5]

2.2. Solute-Solvent Interactions

The dissolution of this compound in an organic solvent involves the disruption of the crystal lattice of the solid solute and the creation of a cavity in the solvent, followed by the formation of new solute-solvent interactions. The dominant intermolecular forces at play for this compound are van der Waals forces (specifically London dispersion forces) and dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with each other but not directly with this compound, which lacks hydrogen bond donors. However, the alkyl chains of the alcohols can interact favorably with the lipophilic portions of the solute. Qualitative data for the parent compound, benzothiazole, indicates it is soluble in ethanol and methanol.[4][6]

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents possess a dipole moment and can engage in dipole-dipole interactions with the polarizable benzothiazole ring system. Benzothiazole is known to be soluble in acetone.[6]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through London dispersion forces. Given the significant nonpolar character of this compound, good solubility is anticipated in these solvents.

2.3. Effect of Temperature

The solubility of most solid organic compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the endothermic process, favoring dissolution.

Quantitative Solubility Data: A Gap in the Literature

A thorough review of the scientific literature reveals a scarcity of publicly available, quantitative solubility data for this compound in common organic solvents. While qualitative descriptions of solubility for the parent benzothiazole and some derivatives exist, specific values in units such as g/L or mol/L are not readily found.

However, a study on a structurally related compound, 2-hydrazino-4-methylbenzothiazole, provides valuable insight. Its mole fraction solubility was determined in a range of solvents, including acetone, toluene, methanol, ethanol, and ethyl acetate, with solubility generally increasing with temperature.[7] This suggests a similar trend can be expected for this compound.

The following table summarizes the qualitative solubility information and provides a framework for the expected solubility of this compound.

Table 1: Predicted and Known Solubility of Benzothiazole Derivatives

| Solvent | Solvent Type | Expected Solubility of this compound | Known Solubility of Related Compounds |

| Water | Polar Protic | Very Low | Benzothiazole: Slightly soluble[6] |

| Methanol | Polar Protic | Soluble | Benzothiazole: Soluble[4]; 2-Hydrazino-4-methylbenzothiazole: Soluble[7] |

| Ethanol | Polar Protic | Soluble | Benzothiazole: Soluble[4]; 2-Methylbenzothiazole: Soluble[8] |

| Acetone | Polar Aprotic | Soluble | Benzothiazole: Soluble[6]; 2-Hydrazino-4-methylbenzothiazole: Soluble[7] |

| Dichloromethane | Polar Aprotic | Soluble | Benzothiazine derivatives: Soluble[9] |

| Toluene | Nonpolar | Soluble | 2-Hydrazino-4-methylbenzothiazole: Soluble[7] |

| Hexane | Nonpolar | Likely Soluble | General principle of "like dissolves like" |

| Diethyl Ether | Polar Aprotic | Soluble | Benzothiazole: Very soluble[6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Benzothiazole: Soluble[4] |

Experimental Protocol for Determining the Solubility of this compound

Given the lack of comprehensive published data, it is imperative for researchers to experimentally determine the solubility of this compound in their specific solvents of interest. The following section provides a detailed, self-validating protocol based on the widely accepted isothermal equilibrium shake-flask method.[10]

4.1. Principle

An excess amount of the solid this compound is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the solute in the saturated supernatant is determined using a suitable analytical technique.

4.2. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

4.3. Experimental Workflow

References

- 1. Benzothiazole, 2,5-dimethyl- [webbook.nist.gov]

- 2. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis [mdpi.com]

- 3. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications [ouci.dntb.gov.ua]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Benzothiazole, 2,5-dimethyl- (CAS 95-26-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The Pharmacological Potential of 2,5-Dimethylbenzothiazole Derivatives: A Technical Guide for Drug Discovery

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

Benzothiazole, a bicyclic heterocyclic compound, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2][3][4] Its rigid structure, combined with the presence of nitrogen and sulfur heteroatoms, provides a unique electronic and steric profile that facilitates interactions with a wide array of biological targets.[4] This inherent versatility has rendered the benzothiazole nucleus a "privileged scaffold" in drug discovery, leading to the development of compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3][4][5] The functionalization of the benzothiazole core, particularly at the 2 and 5 positions, has been a key strategy in modulating the biological activity and pharmacokinetic properties of these derivatives, paving the way for the discovery of novel therapeutic agents.[4] This guide will provide an in-depth exploration of the biological activities of 2,5-dimethylbenzothiazole derivatives, offering insights into their synthesis, mechanisms of action, and potential for future drug development.

Anticancer Activities: Targeting the Hallmarks of Malignancy

The quest for novel anticancer agents has identified benzothiazole derivatives as a promising class of compounds with the ability to interfere with various aspects of cancer cell biology.[1][3] While specific studies on this compound derivatives are emerging, the broader family of benzothiazoles has demonstrated significant potential in this area.

Mechanism of Action: A Multi-pronged Attack

Benzothiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways simultaneously. One of the key mechanisms is the induction of apoptosis, or programmed cell death. Studies on 2-substituted benzothiazoles have shown their ability to disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent cell death.[6] Furthermore, these compounds have been observed to cause cell cycle arrest, preventing cancer cells from proliferating uncontrollably.[6]

Several key signaling pathways implicated in cancer progression are modulated by benzothiazole derivatives. These include:

-

EGFR Signaling: Downregulation of the Epidermal Growth Factor Receptor (EGFR) protein has been observed, which is crucial in controlling cell growth and proliferation.[6]

-

JAK/STAT Pathway: Inhibition of this pathway can impede cancer cell survival and proliferation.[6]

-

ERK/MAPK Pathway: Modulation of this pathway can interfere with cell division and differentiation.[6]

-

PI3K/Akt/mTOR Pathway: This critical pathway for cell survival and growth is another target for benzothiazole derivatives.[6]

The following diagram illustrates the interplay of these pathways and the points of intervention for benzothiazole derivatives.

Caption: Key signaling pathways targeted by benzothiazole derivatives in cancer cells.

In Vitro Efficacy: A Summary of Cytotoxic Activity

The anticancer potential of benzothiazole derivatives has been extensively evaluated in vitro against a panel of human cancer cell lines. The following table summarizes the cytotoxic activity (IC50 values) of representative benzothiazole compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Indole based hydrazine carboxamide scaffold 12 | HT29 (Colon) | 0.015 | [3] |

| H460 (Lung) | 0.28 | [3] | |

| A549 (Lung) | 1.53 | [3] | |

| MDA-MB-231 (Breast) | 0.68 | [3] | |

| Nitrobenzylidene containing thiazolidine derivative 54 | MCF7 (Breast) | 0.036 | [3] |

| HEPG2 (Liver) | 0.048 | [3] | |

| Naphthalimide derivative 66 | HT-29 (Colon) | 3.72 | [3] |

| A549 (Lung) | 4.074 | [3] | |

| MCF-7 (Breast) | 7.91 | [3] | |

| Naphthalimide derivative 67 | HT-29 (Colon) | 3.47 | [3] |

| A549 (Lung) | 3.89 | [3] | |

| MCF-7 (Breast) | 5.08 | [3] |

Antimicrobial Properties: A Weapon Against Drug Resistance

The rise of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. Benzothiazole derivatives have emerged as a promising class of compounds with broad-spectrum activity against both bacteria and fungi.[5][7][8][9]

Synthesis of Antimicrobial Benzothiazole Derivatives

A common synthetic route to biologically active benzothiazole derivatives involves the condensation of a substituted 2-aminothiophenol with a carboxylic acid or its derivative. The following workflow outlines a general synthetic scheme.

Caption: General synthetic workflow for this compound derivatives.

Mechanism of Antimicrobial Action

The antimicrobial activity of benzothiazole derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. One of the proposed mechanisms is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.[7] Additionally, these compounds can disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.

In Vitro Antimicrobial Efficacy

The antimicrobial potency of benzothiazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Type | Microorganism | MIC (µM) | Reference |

| 2-Arylbenzothiazole analogues | Enterococcus faecalis | ~1 | [7] |

| Klebsiella pneumoniae | 1.04 - 2.03 | [7] | |

| 5-Methylphenanthridium benzothiazoles | Bacillus subtilis | 1-4 µg/ml | [7] |

| Staphylococcus aureus | 1-4 µg/ml | [7] | |

| 2,5-disubstituted furan benzothiazole | Saccharomyces cerevisiae | 1.6 - 12.5 | [7] |

Anticonvulsant and Neuroprotective Potential

Beyond their anticancer and antimicrobial properties, benzothiazole derivatives have shown promise in the treatment of neurological disorders. Epilepsy, characterized by recurrent seizures, is a condition for which new therapeutic options are continually sought.[10]

Anticonvulsant Activity

Several benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant activity in preclinical models. The maximal electroshock (MES) test is a widely used screening method to identify compounds with potential efficacy against generalized tonic-clonic seizures.

One notable derivative, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((2-fluorobenzyl)oxy)benzo[d]thiazole (compound 6g), demonstrated significant anticonvulsant activity in the MES test with an ED50 value of 160.4 mg/kg.[10] This compound also exhibited a high protective index, suggesting a favorable therapeutic window.[10] The mechanism of action is thought to involve the modulation of GABAergic neurotransmission.[10]

Neuroprotective Effects

The neuroprotective properties of benzothiazole derivatives are also an area of active research. Riluzole, a commercially available drug containing a benzothiazole core, is used in the treatment of amyotrophic lateral sclerosis (ALS) and is known for its neuroprotective effects.[11] The antioxidant properties of some thiazole derivatives contribute to their ability to protect neurons from oxidative stress-induced damage, a key factor in ischemic brain injury.[12]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this promising area, detailed experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Compound Dilution: Prepare serial two-fold dilutions of the this compound derivative in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The diverse biological activities exhibited by benzothiazole derivatives, including their potent anticancer, antimicrobial, and anticonvulsant effects, underscore the importance of this chemical class in medicinal chemistry. The structure-activity relationship studies have shown that substitutions at the 2 and 5 positions of the benzothiazole ring are critical for modulating biological activity.[4]

Future research should focus on the synthesis and biological evaluation of a wider range of this compound derivatives to fully explore their therapeutic potential. Elucidating the precise mechanisms of action and identifying the specific molecular targets of these compounds will be crucial for their rational design and optimization. Furthermore, in vivo studies are warranted to assess the efficacy, pharmacokinetics, and safety of the most promising candidates. The continued investigation of this compound derivatives is a promising avenue for the discovery of new and effective drugs to address unmet medical needs.

References

- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. jchr.org [jchr.org]

- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic World of Naturally Occurring Benzothiazoles: A Technical Guide for Researchers

Introduction: The Benzothiazole Scaffold in Nature's Arsenal

The benzothiazole moiety, a bicyclic system featuring a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] While extensively explored in synthetic chemistry, the natural world also harbors a fascinating array of benzothiazole-containing compounds. These natural products, found in organisms from terrestrial microbes to deep-sea sponges, exhibit a remarkable range of biological effects, including bioluminescence, cytotoxicity, and antimicrobial properties.[2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural occurrence of benzothiazole derivatives, their biosynthesis, methods for their study, and their significant biological activities.

Biosynthesis of Naturally Occurring Benzothiazoles: A Glimpse into Nature's Synthetic Machinery

The biosynthesis of benzothiazole natural products is a testament to the elegance of enzymatic catalysis. While the pathways for many of these compounds are yet to be fully elucidated, the biosynthesis of firefly luciferin stands as a well-studied exemplar.

The Luminescent Pathway: Biosynthesis of Firefly Luciferin

The enchanting glow of fireflies is orchestrated by the enzymatic oxidation of D-luciferin, a benzothiazole derivative.[3] The biosynthesis of this remarkable molecule has been a subject of intense research, with studies revealing a pathway that utilizes two molecules of L-cysteine and one molecule of p-benzoquinone (or its precursor, 1,4-hydroquinone).[4][5][6]

The proposed biosynthetic pathway commences with the condensation of p-benzoquinone with two molecules of L-cysteine.[4] One of the cysteine molecules undergoes decarboxylation, a key step in the formation of the benzothiazole ring.[4][7] Subsequent cyclization and dehydration steps lead to the formation of the thiazoline ring, ultimately yielding D-luciferin.[3]

Caption: Proposed Biosynthetic Pathway of Firefly Luciferin.

Marine Marvels: The Dercitin and Kuanoniamine Families of Alkaloids

The marine environment, particularly deep-water sponges of the family Pachastrellidae, has proven to be a rich source of complex benzothiazole-containing alkaloids.[8] Among these, the dercitin and kuanoniamine families of pyridoacridine alkaloids are of significant interest due to their potent cytotoxic and antitumor activities.[8][9]

Dercitin, a violet-colored alkaloid isolated from a Dercitus species sponge, was one of the first members of this class to be identified.[9][10] It exhibits potent inhibitory activity against a range of murine and human cancer cell lines, with IC50 values in the nanomolar range.[8] The kuanoniamines, isolated from both marine sponges and their molluscan predators, share the core pyridoacridine skeleton with the dercitins and also display significant cytotoxicity.[11][12]

The proposed biosynthesis of these complex marine alkaloids likely involves the condensation of tryptophan-derived and cysteine-derived precursors, although the precise enzymatic machinery remains an active area of investigation.[13]

Caption: Structural Relationship of Dercitin and Kuanoniamine Alkaloids.

Experimental Protocols: From Collection to Characterization

The study of naturally occurring benzothiazoles necessitates a robust and systematic experimental workflow, encompassing collection, extraction, isolation, and structural elucidation.

Bioassay-Guided Fractionation of Marine Sponge Extracts

A common and effective strategy for isolating bioactive compounds from complex natural extracts is bioassay-guided fractionation.[3][4][5] This approach involves a stepwise separation of the crude extract, with each resulting fraction being tested for the biological activity of interest. The active fractions are then subjected to further purification until a pure, active compound is isolated.

Caption: General Workflow for Bioassay-Guided Fractionation.

Step-by-Step Methodologies

1. Extraction of Marine Sponges:

-

Objective: To extract the secondary metabolites from the sponge tissue.

-

Protocol:

-

Lyophilize the collected sponge material to remove water.

-

Grind the dried sponge material into a fine powder.

-

Perform exhaustive extraction with a mixture of methanol (MeOH) and dichloromethane (DCM) (1:1 v/v) at room temperature.

-

Filter the extract and concentrate under reduced pressure to obtain the crude extract.

-

2. Solid-Phase Extraction (SPE) for Desalting and Initial Fractionation: [3][5]

-

Objective: To remove salts and perform a preliminary separation of the crude extract.

-

Protocol:

-

Condition a poly(styrene-divinylbenzene)-based SPE cartridge with methanol followed by water.

-

Dissolve the crude extract in a minimal amount of methanol and then suspend in water.

-

Load the aqueous suspension onto the conditioned SPE cartridge.

-

Wash the cartridge with water to remove salts.

-

Elute the organic compounds with a stepwise gradient of increasing methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect each fraction and concentrate under reduced pressure.

-

3. High-Performance Liquid Chromatography (HPLC) for Purification: [7][14]

-

Objective: To isolate pure compounds from the active fractions.

-

Protocol:

-

Dissolve the active fraction from SPE in a suitable solvent (e.g., methanol).

-

Filter the solution through a 0.45 µm syringe filter.

-

Perform analytical reversed-phase HPLC (RP-HPLC) on a C18 column to develop a separation method. A common mobile phase for alkaloids is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[14]

-

Scale up the separation to a preparative RP-HPLC system using the optimized gradient.

-

Collect the fractions corresponding to the individual peaks.

-

Analyze the purity of each collected fraction by analytical HPLC.

-

Remove the solvent from the pure fractions under reduced pressure.

-

4. Structural Elucidation using Spectroscopic Techniques: [9][15][16]

-

Objective: To determine the chemical structure of the isolated pure compounds.

-

Protocol:

-

Mass Spectrometry (MS): Obtain the high-resolution mass spectrum (HRMS) to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire 1D NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons.

-

Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity between atoms and elucidate the complete molecular structure.

-

-

Biological Activities: A Treasure Trove for Drug Discovery

Naturally occurring benzothiazoles exhibit a wide range of potent biological activities, making them attractive lead compounds for drug discovery programs.

Cytotoxicity and Antitumor Activity

As previously mentioned, the dercitin and kuanoniamine families of marine alkaloids are potent cytotoxic agents.[8][11] Dercitin, for instance, has been shown to inhibit the proliferation of various cancer cell lines at nanomolar concentrations.[8]

| Compound | Cell Line | IC50 (nM) | Reference |

| Dercitin | P388 (murine leukemia) | 63 | [8] |

| Dercitin | A549 (human lung carcinoma) | 150 | [8] |

| Dercitin | HCT-8 (human colon adenocarcinoma) | 120 | [8] |

| Kuanoniamine A | Various human tumor cell lines | Potent growth inhibitor | [11] |

| Kuanoniamine C | Estrogen-dependent breast cancer | Selective activity | [11] |

Table 1: Cytotoxic Activity of Selected Naturally Occurring Benzothiazole Derivatives

The mechanism of action for dercitin is believed to involve intercalation into DNA and inhibition of topoisomerase activity.[8]

Antimicrobial and Other Activities

Beyond their anticancer potential, naturally occurring benzothiazoles have also been reported to possess antimicrobial and other valuable biological properties. For example, some benzothiazole derivatives isolated from marine organisms have shown activity against pathogenic bacteria and fungi. The unique chemical structures of these natural products provide a rich scaffold for the development of new therapeutic agents.

Conclusion and Future Perspectives

The natural world provides a rich and often untapped source of structurally diverse and biologically active benzothiazole derivatives. From the bioluminescent firefly luciferin to the potent cytotoxic marine alkaloids of the dercitin and kuanoniamine families, these compounds showcase the remarkable synthetic capabilities of nature. The continued exploration of biodiversity, coupled with advancements in analytical techniques and high-throughput screening, promises to unveil new and exciting benzothiazole-based natural products with the potential to be developed into novel therapeutics for a range of human diseases. This guide serves as a foundational resource for researchers embarking on the exciting journey of discovering and characterizing these enigmatic natural molecules.

References

- 1. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts | Semantic Scholar [semanticscholar.org]

- 4. Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. benchchem.com [benchchem.com]

- 7. Antitumor activity and nucleic acid binding properties of dercitin, a new acridine alkaloid isolated from a marine Dercitus species sponge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Activity Evaluation of Kuanoniamines A and C Isolated from the Marine Sponge Oceanapia sagittaria, Collected from the Gulf of Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 15. Spectroscopic dataset of Hedione's derivatives gathered during process development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijcmas.com [ijcmas.com]

Methodological & Application

Application Note: A Validated Protocol for the Regioselective Nitration of 2,5-Dimethylbenzothiazole

Introduction: The Significance of Nitrated Benzothiazoles

Benzothiazole and its derivatives are privileged heterocyclic scaffolds, forming the core of numerous pharmacologically active agents and functional materials.[1] The introduction of a nitro group (—NO₂) via electrophilic aromatic substitution is a pivotal synthetic transformation, as the nitro moiety can serve as a versatile handle for further functionalization (e.g., reduction to an amine) or can be an integral part of the final active molecule.

This application note details a robust and reliable protocol for the nitration of 2,5-dimethylbenzothiazole. The procedure is designed to favor the formation of the 6-nitro isomer, a key intermediate in the synthesis of various biologically active compounds.[2] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step methodology, and outline critical safety considerations inherent to nitration reactions.

Mechanistic Rationale and Regioselectivity

The nitration of an aromatic system is a classic example of electrophilic aromatic substitution (EAS). The reaction proceeds through the generation of a highly reactive electrophile, the nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring.[3][4]

2.1 Generation of the Electrophile: The Nitronium Ion

In this protocol, a "mixed acid" system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is employed. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the potent electrophile, the nitronium ion (NO₂⁺).[5]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

2.2 Directing Effects and Regioselectivity

The benzothiazole ring system is generally electron-deficient, making it less reactive towards electrophiles than benzene.[6] However, the substituents on the ring dictate the position of electrophilic attack. In this compound:

-

The fused thiazole ring acts as a deactivating group.

-

The methyl groups at positions 2 and 5 are activating, ortho-, para-directing groups.

The interplay of these effects directs the incoming electrophile primarily to the 6-position of the benzene ring, which is para to the activating 5-methyl group. This regioselectivity is crucial for obtaining the desired product, 2,5-Dimethyl-6-nitrobenzo[d]thiazole.[2]

Overall Reaction Scheme:

Caption: Nitration of this compound to yield the 6-nitro product.

Materials and Equipment

| Chemicals | CAS Number | Recommended Purity | Supplier |

| This compound | 2942-07-6 | ≥98% | Sigma-Aldrich |

| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | 95-98% | Fisher Scientific |

| Concentrated Nitric Acid (HNO₃) | 7697-37-2 | 68-70% | J.T. Baker |

| Crushed Ice | N/A | N/A | N/A |

| Ammonium Hydroxide (NH₄OH) | 1336-21-6 | 28-30% solution | VWR |

| Ethanol (for recrystallization) | 64-17-5 | 95% or Absolute | Decon Labs |

| Deionized Water | N/A | N/A | N/A |

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Internal thermometer

-

Ice-salt bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), chemically resistant lab coat.[7][8]

Detailed Experimental Protocol

This protocol is designed for a ~0.05 mol scale reaction. Adjust quantities as needed, maintaining stoichiometry.

4.1 Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 6-nitro-2,5-dimethylbenzothiazole.

4.2 Step-by-Step Procedure

-

Preparation of the Substrate Solution:

-

Place a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in an ice-salt bath.

-

Carefully add 50 mL of concentrated sulfuric acid to the flask and allow it to cool to below 5 °C.

-

Slowly add 8.15 g (0.05 mol) of this compound to the cold, stirring sulfuric acid. The addition may be slightly exothermic; maintain the temperature below 10 °C. Stir until a clear solution is obtained.

-

-

Nitration Reaction:

-

Cool the substrate solution to 0-5 °C.

-

Measure 4.0 mL (~0.06 mol) of concentrated nitric acid into the dropping funnel.

-

Add the nitric acid dropwise to the stirring sulfuric acid solution over a period of 30-45 minutes. Crucial: Meticulously monitor the internal temperature and ensure it does not rise above 5 °C.[9] A rapid temperature increase signifies a runaway reaction risk.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

-

-

Reaction Work-up and Product Isolation:

-

Remove the ice bath and allow the reaction mixture to slowly warm to room temperature, stirring for an additional 1 hour.

-

In a separate large beaker (1 L), prepare a slurry of ~200 g of crushed ice in 200 mL of deionized water.

-

Slowly and carefully pour the reaction mixture onto the ice slurry with vigorous stirring. This quenching step is highly exothermic.

-

A precipitate (the crude product) should form. Allow the ice to melt completely.

-

Place the beaker in an ice bath and slowly neutralize the mixture by adding concentrated ammonium hydroxide solution dropwise until the pH is approximately 7. The solid may change color to a slightly orange or yellow hue.[1]

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with several portions of cold deionized water (total of ~500 mL) until the washings are neutral.

-

-

Purification:

-

Transfer the crude, moist solid to a beaker.

-

Recrystallize the product from a suitable solvent, such as ethanol.[1] Dissolve the crude solid in a minimum amount of hot ethanol, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Data Summary and Characterization

| Parameter | Value | Notes |

| Starting Material | This compound | C₉H₉NS |

| Product | 2,5-Dimethyl-6-nitrobenzo[d]thiazole | C₉H₈N₂O₂S |

| Molecular Weight | 180.24 g/mol | [2] |

| CAS Number (Product) | 686747-49-9 | [2] |

| Appearance | Yellowish solid | |

| Expected Yield | 75-85% | Varies with reaction scale and purity of reagents. |

| Melting Point | Not specified in sources | To be determined experimentally. |

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure and regiochemistry of nitration.

-

FT-IR Spectroscopy: To identify characteristic functional groups, particularly the symmetric and asymmetric stretching of the nitro group (~1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).

-

Mass Spectrometry: To confirm the molecular weight of the product.[10]

Critical Safety Considerations

Nitration reactions are inherently hazardous and must be treated with extreme caution.[9]

-

Corrosivity and Reactivity: Concentrated nitric and sulfuric acids are highly corrosive and are strong oxidizing agents.[7] They can cause severe chemical burns upon contact. Avoid contact with skin and eyes.[8]

-

Exothermic Reaction: The mixing of acids and the nitration reaction itself are highly exothermic.[9] Inadequate temperature control can lead to a thermal runaway, resulting in a violent reaction, boiling, and potential explosion.[7]

-

Toxic Fumes: The reaction can produce toxic nitrogen oxide gases (NOx). This entire procedure must be performed in a well-ventilated chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a face shield, chemical splash goggles, a chemically resistant lab coat, and acid-resistant gloves.[7][11]

-

Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible.[7] Have appropriate neutralizing agents (e.g., sodium bicarbonate) and spill containment kits readily available.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. Buy 2,5-Dimethyl-6-nitrobenzo[d]thiazole (EVT-3415084) | 686747-49-9 [evitachem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 5. Khan Academy [khanacademy.org]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. synerzine.com [synerzine.com]

- 9. mdpi.com [mdpi.com]

- 10. 6-Nitrobenzothiazole(2942-06-5) MS [m.chemicalbook.com]

- 11. lanxess.com [lanxess.com]

Application Notes and Protocols: The Strategic Use of 2,5-Dimethylbenzothiazole in the Synthesis of Novel Antimicrobial Agents

Introduction: The Benzothiazole Scaffold as a Cornerstone in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with diverse mechanisms of action. Among the privileged heterocyclic scaffolds in medicinal chemistry, the benzothiazole nucleus has emerged as a versatile framework for the design of potent antimicrobial drugs.[1][2][3] Its unique structural and electronic properties allow for a wide range of chemical modifications, leading to compounds with significant activity against various bacterial and fungal pathogens.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of a key starting material, 2,5-dimethylbenzothiazole, in the synthesis of promising antimicrobial candidates.

The rationale behind selecting the this compound core lies in the influence of substitution patterns on the benzothiazole ring on biological activity. The methyl groups at the 2- and 5-positions can modulate the lipophilicity and electronic nature of the molecule, potentially enhancing its interaction with microbial targets and improving its pharmacokinetic profile. This guide will detail the synthetic pathways to derivatize this compound into key intermediates and subsequently into Schiff bases and hydrazones, two classes of compounds renowned for their broad-spectrum antimicrobial properties.[5][6][7]

Core Synthetic Strategies: From this compound to Bioactive Derivatives

The journey from the relatively simple this compound to complex, biologically active molecules involves a series of strategic chemical transformations. The primary goal is to introduce functionalities at the 2-position that can be readily elaborated into diverse chemical entities. The two most common and effective strategies involve the conversion of the 2-methyl group into a 2-amino or a 2-hydrazino group. These functional groups serve as versatile handles for the subsequent synthesis of Schiff bases and hydrazones, respectively.

Mechanism of Action: Targeting Essential Microbial Pathways

The antimicrobial efficacy of benzothiazole derivatives, including those derived from this compound, is often attributed to their ability to interfere with critical cellular processes in microorganisms. While the precise mechanism can vary depending on the specific structural modifications, several key enzymatic targets have been identified. These include:

-

DNA Gyrase and Topoisomerase IV: These bacterial enzymes are essential for DNA replication, transcription, and repair. Benzothiazole derivatives have been shown to inhibit their activity, leading to the disruption of DNA synthesis and ultimately bacterial cell death.

-

Dihydropteroate Synthase (DHPS): This enzyme is crucial in the folic acid synthesis pathway of bacteria, which is essential for the production of nucleotides and certain amino acids. By inhibiting DHPS, benzothiazole-based compounds can effectively starve the bacteria of essential nutrients.[8]

-

Other Potential Targets: Research also suggests that benzothiazole derivatives may interfere with other microbial processes, such as cell wall synthesis, protein synthesis, and membrane function.

The introduction of Schiff base or hydrazone moieties can further enhance the antimicrobial activity by increasing the molecule's ability to chelate metal ions essential for microbial enzyme function or by facilitating interactions with the active sites of target proteins.[1][6]

Detailed Synthetic Protocols

The following protocols provide a step-by-step guide for the synthesis of key intermediates and final antimicrobial compounds starting from this compound.

Protocol 1: Synthesis of 2-Amino-5-methylbenzothiazole

This protocol outlines the conversion of 5-methyl-2-mercaptobenzothiazole to 2-amino-5-methylbenzothiazole, a key precursor for Schiff base synthesis. While this protocol starts from the 2-mercapto derivative, it represents a common route to access the desired 2-amino functionality on a substituted benzothiazole ring.

Materials:

-

5-Methyl-2-mercaptobenzothiazole

-

Hydrazine hydrate (80%)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Ethylene glycol

-

Sodium hydroxide or ammonia solution

Procedure:

-

Synthesis of 2-Hydrazino-5-methylbenzothiazole: In a round-bottom flask, add 5-methyl-2-mercaptobenzothiazole (0.01 mol) and hydrazine hydrate (80%, 10 mL). Reflux the mixture for 4-6 hours.[9][10] After cooling, the solid product, 2-hydrazino-5-methylbenzothiazole, is filtered, washed with cold ethanol, and dried.

-

Conversion to 2-Amino-5-methylbenzothiazole: While less common as a direct conversion, the 2-amino functionality is typically introduced via cyclization reactions of appropriately substituted anilines. For the purpose of this guide, we will proceed from the commercially available or synthetically accessible 2-amino-5-methylbenzothiazole for the subsequent Schiff base synthesis. A general method for synthesizing 2-aminobenzothiazoles involves the reaction of an aniline with potassium thiocyanate in the presence of bromine.[11]

Protocol 2: Synthesis of Schiff Bases from 2-Amino-5-methylbenzothiazole

This protocol describes the general procedure for the condensation of 2-amino-5-methylbenzothiazole with various aromatic aldehydes to yield Schiff bases.[5][6]

Materials:

-

2-Amino-5-methylbenzothiazole

-

Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a 50 mL round-bottom flask, dissolve 2-amino-5-methylbenzothiazole (0.01 mol) in 20 mL of absolute ethanol.

-

To this solution, add the substituted aromatic aldehyde (0.01 mol) dissolved in a minimal amount of ethanol.

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[12]

-

Fit the flask with a reflux condenser and heat the reaction mixture under reflux for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[13][14]

-

After completion of the reaction, cool the mixture to room temperature. The solid Schiff base product that precipitates out is collected by filtration.

-

Wash the product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

-

Characterize the synthesized compound using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass spectrometry.[5]

Expected Observations: The formation of the Schiff base is indicated by the appearance of a characteristic imine (-C=N-) stretching band in the FT-IR spectrum (around 1600-1650 cm⁻¹) and a singlet for the azomethine proton (-N=CH-) in the ¹H-NMR spectrum (around δ 8-10 ppm).[5]

Protocol 3: Synthesis of Hydrazones from 2-Hydrazino-5-methylbenzothiazole

This protocol details the synthesis of hydrazones by reacting 2-hydrazino-5-methylbenzothiazole with various aromatic aldehydes or ketones.[10][15]

Materials:

-

2-Hydrazino-5-methylbenzothiazole (from Protocol 1, Step 1)

-

Substituted aromatic aldehyde or ketone

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve 2-hydrazino-5-methylbenzothiazole (0.01 mol) in 25 mL of ethanol.

-

Add the substituted aromatic aldehyde or ketone (0.01 mol) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 3-5 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the hydrazone product.

-

Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent to afford the pure hydrazone.

-

Characterize the product by spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass spectrometry).

Expected Observations: The formation of the hydrazone is confirmed by the disappearance of the -NH₂ protons of the hydrazine and the appearance of a new -N=CH- or -N=C(R)- proton signal in the ¹H-NMR spectrum, along with a characteristic C=N stretching frequency in the FT-IR spectrum.

Antimicrobial Activity Evaluation: Protocols and Data Interpretation

The synthesized compounds should be evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The following are standard protocols for this evaluation.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.[3][16]

Materials:

-

Synthesized compounds

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

Sabouraud Dextrose Broth (SDB) for fungi

-

96-well microtiter plates

-

Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls

-

Solvent (e.g., DMSO) as a negative control

Procedure:

-

Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in the respective broth medium in a 96-well microtiter plate.

-

Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include positive control wells (broth with microorganism and standard antibiotic) and negative control wells (broth with microorganism and solvent).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Representative Antimicrobial Activity Data

The following table summarizes representative MIC values for Schiff bases derived from a structurally similar compound, 4,6-difluoro-2-aminobenzothiazole, to provide an indication of the expected antimicrobial potency.

| Compound | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | S. marcescens (µg/mL) | A. niger (µg/mL) | Rhizopus sp. (µg/mL) |

| DBT-I | 62.5 | 62.5 | 62.5 | 125 | 125 | 125 |

| DBT-II | 125 | 62.5 | 125 | 250 | 250 | 125 |

| DBT-III | 31.25 | 31.25 | 31.25 | 62.5 | 62.5 | 62.5 |

| Ciprofloxacin | 1.95 | 0.97 | 3.9 | 7.8 | - | - |